molecular formula C9H7ClF2 B8002237 5-Allyl-2-chloro-1,3-difluorobenzene

5-Allyl-2-chloro-1,3-difluorobenzene

Cat. No.: B8002237
M. Wt: 188.60 g/mol
InChI Key: LFHIXPCXEUGWTA-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Arylalkenes in Contemporary Organic Synthesis

Polyhalogenated arylalkenes, which are aromatic compounds substituted with multiple halogens and at least one alkene group, are important intermediates in organic synthesis. The halogen atoms modify the electronic properties of the aromatic ring and can serve as leaving groups or directing groups in various chemical reactions.

The presence of different halogens, such as chlorine and fluorine, on the same aromatic ring allows for selective reactivity. For instance, the carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the chemical and thermal stability of the molecule. wikipedia.org In contrast, other carbon-halogen bonds can be more readily cleaved or participate in cross-coupling reactions. This differential reactivity is a powerful tool for synthetic chemists.

Furthermore, polyhalogenated compounds have found applications in materials science. For example, the radical polymerization of chlorotrifluoroethene yields a useful polymer known as Kel-F, which is similar to Teflon. libretexts.org Copolymers like Viton, made from hexafluoropropene (B89477) and 1,1-difluoroethene, are elastomers known for their high chemical resistance and stability at elevated temperatures. libretexts.org

Research Landscape of Allyl-Substituted Fluoro- and Chloroaromatic Systems

The synthesis of allyl-substituted aromatic compounds is a significant area of research, as the allyl group is a versatile functional handle for further molecular modifications. researchgate.net The introduction of allyl groups onto fluoro- and chloroaromatic rings can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions and metal-free techniques like diazotization. researchgate.netnih.gov

Research in this area often focuses on achieving high regio- and stereoselectivity, particularly when constructing chiral centers. doi.org For instance, transition metal-catalyzed asymmetric allylic substitution reactions are powerful methods for creating stereocenters. mdpi.com The development of catalytic systems, sometimes involving dual catalysts like rhodium and palladium, has enabled complex multicomponent reactions to construct molecules with all-carbon quaternary centers. researchgate.net

Specifically, the synthesis of chiral alkyl fluorides with multiple stereogenic centers is an active field. mdpi.com Asymmetric electrophilic fluorination is a common strategy, and the development of novel fluorinating agents is a continuing trend. mdpi.comnumberanalytics.com Allylboron reagents are also widely used for the asymmetric allylation of carbonyl compounds and imines to produce chiral homoallylic alcohols and amines, which are key intermediates in the synthesis of natural products and drugs. doi.org The presence of fluorine atoms can influence the reactivity and selectivity of these reactions. nih.gov

Positioning within the Broader Field of Organofluorine and Organochlorine Chemistry

The compound 5-Allyl-2-chloro-1,3-difluorobenzene belongs to both organofluorine and organochlorine chemistry, two fields with profound impacts on science and industry.

Organofluorine Chemistry: This field has revolutionized medicinal chemistry and materials science. numberanalytics.comresearchgate.net The unique properties of fluorine, such as its high electronegativity and small size, allow it to form very strong bonds with carbon. numberanalytics.com Incorporating fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. numberanalytics.comresearchgate.net In pharmaceuticals, fluorination can enhance metabolic stability, bioavailability, and binding affinity to biological targets. numberanalytics.comresearchgate.netresearchgate.net It is estimated that about 20% of all pharmaceuticals contain fluorine. wikipedia.org Examples of fluorinated drugs include the anticancer agent 5-fluorouracil (B62378) and the antidepressant fluoxetine. wikipedia.org In materials science, fluorinated polymers like Teflon are known for their extreme stability and inertness. libretexts.orgnumberanalytics.com

Organochlorine Chemistry: Organochlorine compounds have a long history of use in a wide range of applications. wikipedia.org Low molecular weight chlorinated hydrocarbons such as dichloromethane (B109758) and trichloroethylene (B50587) are common solvents. wikipedia.orgprezi.com The largest industrial application of organochlorine chemistry is the production of vinyl chloride, the precursor to polyvinyl chloride (PVC). wikipedia.org Many organochlorine compounds have been used as pesticides, such as DDT, due to their effectiveness and low acute toxicity to mammals, though environmental persistence has led to restrictions on many of these uses. taylorandfrancis.comnih.gov Chlorination alters the physical properties of hydrocarbons, typically making them denser than water and reducing their flammability. wikipedia.org While some organochlorides are known for their toxicity, others are safe enough for use in foods and medicines. wikipedia.org

The subject compound, by containing both fluorine and chlorine atoms, represents a hybrid molecule that could potentially leverage the properties imparted by both types of halogens.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-difluoro-5-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2/c1-2-3-6-4-7(11)9(10)8(12)5-6/h2,4-5H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHIXPCXEUGWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C(=C1)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 5 Allyl 2 Chloro 1,3 Difluorobenzene

Reactions Involving the Allyl Group

The allyl group, with its carbon-carbon double bond, is a site of rich reactivity, susceptible to a variety of transformations that alter the structure and functionality of the side chain.

Isomerization and Rearrangement Processes (e.g., Allylbenzene (B44316) to Propenylbenzene Isomerization)

The migration of the double bond within the allyl side chain of allylbenzenes to form the more thermodynamically stable propenylbenzene isomers is a well-documented and synthetically useful transformation. researchgate.netwikipedia.org This isomerization can be catalyzed by various means, including transition metals and strong bases. researchgate.net

Ruthenium complexes, such as [RuClH(CO)(PPh₃)₃], have demonstrated high efficiency in catalyzing the isomerization of allyl groups. researchgate.netresearchgate.net The mechanism is generally believed to proceed through a hydride addition-elimination pathway. researchgate.net Density functional theory (DFT) studies on allylbenzene isomerization have shown that the process is exergonic. acs.org The reaction can also be initiated by various ruthenium sources, which under reaction conditions, can evolve into catalytically active Ru(II) species. acs.org

Base-catalyzed isomerization is another common method, often employing strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). researchgate.net These reactions typically require higher temperatures to proceed efficiently. researchgate.netacs.org The strength of the base plays a crucial role, with increased basicity favoring the isomerization process. researchgate.net The choice of solvent can also significantly influence the rate and outcome of base-catalyzed isomerizations. acs.org

The isomerization of allylbenzenes is of industrial importance, particularly in the fragrance and pharmaceutical industries, as it provides access to valuable propenylbenzene derivatives. researchgate.netacs.org

Table 1: Comparison of Catalytic Systems for Allylbenzene Isomerization

Catalyst SystemTypical ConditionsMechanistic PathwaySelectivityReference(s)
Ruthenium Complexes (e.g., [RuClH(CO)(PPh₃)₃])Room temperature to elevated temperaturesHydride addition-eliminationHigh for E-isomers researchgate.netresearchgate.netorganic-chemistry.org
Cobalt Complexes50 °C, Toluene (B28343)π-allyl mechanismHigh for Z-isomers organic-chemistry.orgnih.gov
Strong Bases (e.g., KOH, NaOH)High temperatures (e.g., >140 °C)Anionic intermediateThermodynamically controlled researchgate.netacs.org
Palladium ComplexesMild conditionsNot detailedHigh for trans-isomers organic-chemistry.org

Electrophilic and Radical Addition Reactions to the Olefinic Bond

The double bond of the allyl group in 5-Allyl-2-chloro-1,3-difluorobenzene is susceptible to both electrophilic and radical additions. The regioselectivity of these reactions is influenced by the electronic nature of the aromatic ring and the reaction conditions.

Electrophilic Addition: In the presence of electrophiles like hydrogen halides (e.g., HBr), the double bond can undergo addition. The regiochemical outcome (Markovnikov vs. anti-Markovnikov) depends on the stability of the resulting carbocation intermediate. The electron-withdrawing nature of the halogenated phenyl group would likely influence the electron density of the double bond and the stability of any charged intermediates.

Radical Addition: Radical addition to the allyl group offers an alternative pathway. For instance, the addition of radicals to benzene (B151609) and its derivatives has been studied, highlighting the potential for such reactions. ucl.ac.ukucl.ac.uk The addition of a bromine radical to an alkene can be initiated by light or peroxides, leading to the formation of a radical intermediate. youtube.comyoutube.com The stability of this radical intermediate is a key factor in determining the reaction pathway. In the case of allylbenzenes, the resulting radical can be stabilized by resonance. The regioselectivity of radical addition to allenes has been shown to be dependent on reaction conditions such as temperature and the nature of the radical initiator. nih.gov

Allylic Functionalization Reactions (e.g., Allylic Halogenation, Epoxidation)

Functionalization at the allylic position, the carbon adjacent to the double bond, is a valuable strategy for introducing new functional groups.

Allylic Halogenation: This reaction allows for the selective introduction of a halogen atom at the allylic position. N-Bromosuccinimide (NBS) is a commonly used reagent for allylic bromination, providing a low concentration of bromine radicals under radical-initiating conditions (e.g., light or peroxides). libretexts.orgopenochem.orglibretexts.org The mechanism proceeds via a radical chain reaction, initiated by the homolytic cleavage of the bromine-bromine bond. libretexts.org The resulting bromine radical abstracts an allylic hydrogen, which is weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting allylic radical. libretexts.org This method is also applicable to benzylic systems, which share similar reactivity due to radical stabilization by the aromatic ring. youtube.com

Epoxidation: The double bond of the allyl group can be converted to an epoxide, a three-membered cyclic ether. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through metal-catalyzed processes. wikipedia.orgorganic-chemistry.org The epoxidation of allylbenzene and its analogs is a known metabolic pathway and can lead to the formation of reactive intermediates. nih.gov In the case of allylic alcohols, the stereoselectivity of the epoxidation can be directed by hydrogen bonding between the hydroxyl group and the oxidant. wikipedia.org Vanadium-based catalysts are particularly effective for the epoxidation of allylic alcohols. wikipedia.org A variety of methods for the synthesis of epoxides from alkenes have been developed, utilizing different oxidants and catalysts. organic-chemistry.org A non-metal-catalyzed method for synthesizing allyl-epoxides involves the reaction of α-haloketones or esters with allylmagnesium bromide. rsc.org

Allylic Alkylation Reactions

Allylic alkylation involves the formation of a new carbon-carbon bond at the allylic position. This can be achieved through various catalytic methods, most notably using palladium complexes. nih.govrsc.orgthieme-connect.de These reactions typically proceed through a π-allyl palladium intermediate. capes.gov.br The nucleophile then attacks this intermediate to form the alkylated product. thieme-connect.de Palladium-catalyzed allylic alkylation is a versatile method for constructing complex molecules and can be used to form C-C, C-N, C-O, C-F, and C-S bonds. thieme-connect.de The reaction can be performed under neutral conditions and has been used in the synthesis of highly substituted benzene derivatives. nih.gov Asymmetric versions of this reaction, using chiral ligands, allow for the enantioselective synthesis of products with tetrasubstituted stereocenters. thieme-connect.de Other metals like iridium have also been used to catalyze the allylic C-H amidation of terminal alkenes. researchgate.net Cobalt-catalyzed allylic C-H functionalization has been employed for the addition of allyl groups to aldehydes and α-ketoesters. researchgate.net

Transformations of the Halogenated Aromatic Core

The electron-deficient nature of the 2-chloro-1,3-difluorophenyl group, a consequence of the electron-withdrawing inductive effects of the halogen atoms, makes the aromatic ring susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the halogenated aromatic core of this compound. wikipedia.org This reaction involves the displacement of a halide by a nucleophile and is facilitated by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orgnih.gov

The mechanism of SNAr typically proceeds through a two-step addition-elimination pathway. nih.govacsgcipr.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgacsgcipr.org The aromaticity of the ring is then restored by the departure of the leaving group. The rate-determining step is usually the initial attack by the nucleophile. wikipedia.org

In the case of this compound, the chlorine and fluorine atoms are potential leaving groups. Generally, the reactivity of halogens in SNAr reactions increases with the electronegativity of the halogen, making fluoride (B91410) a better leaving group than chloride in many cases. wikipedia.org However, the specific conditions and the nature of the nucleophile can influence which halogen is displaced. The reaction is typically carried out in dipolar aprotic solvents and may require a base to facilitate the reaction. acsgcipr.orgacsgcipr.org The presence of activating groups, such as nitro groups, ortho or para to the leaving group significantly enhances the rate of SNAr reactions. wikipedia.orgnih.gov While the allyl group is not a strong activating group, the cumulative electron-withdrawing effect of the three halogens makes the ring susceptible to nucleophilic attack. Recent studies have also explored SNAr reactions on less activated systems, including halophenols, through radical-mediated pathways. osti.gov

Electrophilic Aromatic Substitution Reactivity in Fluorinated Systems

The aromatic ring of this compound is electron-deficient due to the inductive effect of the three halogen substituents. Nevertheless, it can undergo electrophilic aromatic substitution, with the regioselectivity of the reaction being directed by the existing substituents. The allyl group is an activating ortho-, para-director, while the halogens are deactivating ortho-, para-directors. masterorganicchemistry.comlibretexts.org

In this specific molecule, the positions ortho and para to the activating allyl group are already substituted. The two fluorine atoms and the chlorine atom deactivate the ring towards electrophilic attack. The directing effects of the substituents are as follows:

Allyl group (at C5): Ortho-directing to C4 and C6, para-directing to C2.

Chlorine atom (at C2): Ortho-directing to C1 and C3, para-directing to C5.

Fluorine atoms (at C1 and C3): Ortho-directing to C2 and C6 (from C1), and C2 and C4 (from C3). Para-directing to C4 (from C1) and C6 (from C3).

Considering the combined electronic and steric effects, electrophilic substitution is most likely to occur at the C4 or C6 positions. The C4 position is activated by the allyl group (ortho) and a fluorine atom (para from C1, ortho from C3), while being deactivated by the other halogens. The C6 position is activated by the allyl group (ortho) and a fluorine atom (ortho from C1, para from C3). Studies on similar dihaloacetanilides have shown that nitration can occur, with a strong influence from steric hindrance. researchgate.net For instance, the nitration of 2,6-dichloroacetanilide predominantly yields the 3-nitro derivative, indicating that substitution can occur at a position meta to a directing group if it is sterically less hindered and electronically favored by other substituents. researchgate.net

Metal-Catalyzed Coupling Reactions of Aryl Halides

The chloro substituent at the C2 position makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester. Given the presence of the electron-withdrawing fluorine atoms, the oxidative addition of the C-Cl bond to the palladium(0) catalyst is expected to be favorable. Efficient Suzuki-Miyaura double cross-coupling reactions have been reported with very low catalyst loading for various dibromoaryls. researchgate.net

Heck Coupling: The Heck reaction involves the coupling of the aryl chloride with an alkene. organic-chemistry.orgmdpi.com The allyl group within the molecule could potentially undergo intramolecular reactions under Heck conditions, leading to cyclized products. rsc.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is generally efficient for aryl halides and can tolerate a wide range of functional groups. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl chloride with an amine. organic-chemistry.org This method is highly versatile for the synthesis of arylamines from aryl halides. researchgate.netresearchgate.net

Table 1: Representative Metal-Catalyzed Coupling Reactions with Analogous Aryl Halides

Coupling ReactionAryl Halide ExampleCoupling PartnerCatalyst SystemBaseSolventYield (%)
Suzuki-Miyaura 1-Bromo-2,4-difluorobenzenePhenylboronic acidPd(PPh₃)₄Ba(OH)₂Dioxane/H₂O>95
Heck 1,4-Dibromo-2,5-difluorobenzeneStyrenePd(OAc)₂NaOAcDMF>90
Sonogashira 1-Iodo-2,4-difluorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF85
Buchwald-Hartwig 1-Chloro-2,4-difluorobenzene (B74516)MorpholinePd₂(dba)₃ / P(t-Bu)₃NaOt-BuToluene98

This table presents data from analogous systems to illustrate the potential reactivity of this compound. The specific conditions and yields for the target molecule may vary.

Ortho-Directed C-H Functionalization Strategies in Fluoroarenes

The fluorine atoms in this compound can direct C-H functionalization to their ortho positions. The C-H bonds at C4 and C6 are ortho to fluorine atoms (C6 is ortho to F at C1; C4 is ortho to F at C3). Transition metal-catalyzed C-H activation is a powerful tool for the regioselective functionalization of arenes. In polyfluoroarenes, the C-H bonds adjacent to or between fluorine atoms often exhibit enhanced reactivity in palladium-catalyzed direct arylations. beilstein-journals.org

Computational studies on the oxidative addition of difluorobenzene to transition metal complexes indicate that the barrier for C-H activation is relatively low. acs.org The regioselectivity is determined by a combination of electronic effects and the stability of the resulting metal-aryl intermediate. For 1,3-difluorobenzene (B1663923), C-H activation can lead to multiple isomers, with the selectivity being kinetically controlled. acs.org

Reactions involving the Chlorinated Position

The primary reaction involving the chlorinated position is its participation as a leaving group in metal-catalyzed cross-coupling reactions, as detailed in section 3.2.3. Additionally, the chlorine atom can be removed through reductive dehalogenation. For example, 2,4-difluorochlorobenzene can be converted to 1,3-difluorobenzene via catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst in the presence of a base. google.com This suggests that this compound could be selectively de-chlorinated to yield 5-Allyl-1,3-difluorobenzene under similar conditions.

Intermolecular and Intramolecular Reaction Dynamics and Cyclization

The presence of the allyl group provides a handle for various cyclization reactions.

Intramolecular Heck Reaction: If the molecule is appropriately functionalized, for instance by introducing a suitable tether, an intramolecular Heck reaction between the aryl chloride and the allyl group could lead to the formation of a new ring system. Such cyclizations are well-established for constructing carbocyclic and heterocyclic frameworks. rsc.org

Electrophilic Cyclization: The allyl double bond can be attacked by an electrophile, and the resulting carbocation can be trapped by an intramolecular nucleophile. Halogen-mediated electrophilic cyclizations are a common strategy for the synthesis of heterocyclic compounds. longdom.org

Domino Reactions: It is conceivable to design one-pot reactions that involve an initial intermolecular coupling at the chloro position, followed by an intramolecular cyclization involving the allyl group. For example, a Sonogashira coupling followed by a cycloisomerization has been used to synthesize substituted benzofurans from related precursors. nih.gov

Elucidation of Reaction Mechanisms and Transition State Analysis

The mechanisms of the reactions discussed above have been extensively studied. For metal-catalyzed coupling reactions, the catalytic cycle generally involves oxidative addition, transmetalation (for Suzuki, Sonogashira), migratory insertion (for Heck), and reductive elimination.

Oxidative Addition: The initial and often rate-determining step is the oxidative addition of the C-Cl bond to the low-valent metal catalyst (e.g., Pd(0)). The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to facilitate this step. Computational studies on the oxidative addition of chlorobenzene (B131634) to a rhodium complex have provided insights into the activation barriers and transition state geometries. acs.org The activation entropy for such reactions often has a large negative value, consistent with a concerted addition mechanism. acs.org Theoretical studies on the oxidative addition of fluoronaphthalenes to nickel complexes also highlight the key parameters influencing the transition state energy. researchgate.net

Transition State Analysis: DFT calculations have been employed to understand the regioselectivity and reactivity in C-F bond arylation of fluoroarenes. rsc.org These studies show that the transition state for oxidative addition involves significant distortion of the substrate to enable charge transfer from the metal d-orbitals to the σ* orbital of the C-X bond. rsc.org Similar principles would apply to the C-Cl bond in this compound. The relative energies of the transition states for oxidative addition at different positions would determine the selectivity of the coupling reactions.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 5-Allyl-2-chloro-1,3-difluorobenzene. By probing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F in this case—NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Despite extensive searches of chemical literature, patent databases, and supplier information using the compound name and CAS number (678980-73-9), specific experimental NMR data for this compound are not publicly available at this time. Therefore, the following sections describe the theoretical interpretation and the type of information that would be gleaned from such spectra, based on the known principles of NMR and the analysis of structurally similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Signal Interpretation

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic and allyl protons. The aromatic region would likely feature a complex multiplet for the two non-equivalent aromatic protons. The chemical shift and splitting pattern of these protons would be influenced by coupling to each other and to the adjacent fluorine atoms. The allyl group would present three distinct sets of signals: a multiplet for the methine proton (-CH=), two multiplets for the terminal vinyl protons (=CH₂), and a doublet for the methylene (B1212753) protons (-CH₂-Ar), which would be split by the neighboring methine proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Multiplicities

The ¹³C NMR spectrum would provide a count of the unique carbon environments in the molecule. For this compound, nine distinct signals would be anticipated. The aromatic carbons would appear in the downfield region (typically 110-165 ppm), with their chemical shifts significantly affected by the attached halogen atoms. The carbons bonded directly to fluorine would exhibit large one-bond C-F coupling constants, appearing as doublets. The allyl group carbons would resonate in the more upfield region of the spectrum. The interpretation of multiplicities (singlet, doublet, triplet) in a proton-coupled ¹³C spectrum, or through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would confirm the number of attached protons for each carbon.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Substitution Patterns and Electronic Environment Sensitivity

¹⁹F NMR spectroscopy is exceptionally sensitive to the electronic environment of fluorine atoms. fluorochem.co.uk For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the benzene (B151609) ring. The chemical shifts of these signals provide valuable information about the electron-donating or -withdrawing effects of the surrounding substituents. Furthermore, the coupling patterns (F-F and F-H couplings) would help to confirm the substitution pattern on the aromatic ring. The magnitude of these coupling constants is often indicative of the through-bond and through-space proximity of the coupled nuclei.

Advanced NMR Techniques (e.g., 2D NMR, Diffusion-Ordered Spectroscopy (DOSY))

To definitively assign all proton and carbon signals and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling correlations, confirming the connectivity within the allyl group and the coupling between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, providing crucial information for establishing the connectivity between the allyl group and the benzene ring, as well as the relative positions of the substituents on the ring.

DOSY (Diffusion-Ordered Spectroscopy) could be used to confirm that all the observed NMR signals belong to a single molecular entity by measuring the diffusion coefficient of the molecule in solution.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis, the sample is first separated based on its volatility and interaction with a stationary phase in the gas chromatograph, providing a retention time that is characteristic of the compound. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

The fragmentation pattern would provide a "fingerprint" of the molecule. Common fragmentation pathways for this compound would likely include:

Loss of the allyl group.

Loss of a chlorine atom.

Rearrangements and fragmentation of the allyl group.

Fragmentation of the aromatic ring.

Analysis of these fragment ions would help to confirm the presence of the allyl, chloro, and difluorobenzene moieties within the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of halogenated organic compounds. teledynelabs.com For this compound, LC-MS provides critical information on molecular weight and structure through controlled fragmentation.

Detailed Research Findings: In a typical LC-MS analysis, a reversed-phase C18 column can be employed for separation, although specialized columns may offer better resolution. researchgate.net The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives to improve ionization. nih.govuhplcs.com

Upon introduction into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, the molecule is ionized. nih.gov Due to the presence of chlorine, the molecular ion peak [M]⁺ will be accompanied by a characteristic isotopic peak [M+2]⁺ with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of the parent ion. The fragmentation pattern for this compound would be expected to show characteristic losses, such as the loss of the allyl group (C₃H₅), chlorine (Cl), and fluorine (F) atoms, as well as fragmentation of the aromatic ring. This data is crucial for structural confirmation, especially when distinguishing between isomers.

LC-MS Parameter Typical Conditions & Expected Observations for this compound
Chromatography Reversed-phase HPLC with a C18 or PFP column; Gradient elution with water/acetonitrile.
Ionization Source ESI or APCI, likely in positive ion mode.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Parent Ion Expected [M]⁺ and [M+2]⁺ isotopic pattern confirming one chlorine atom.
Key Fragments (MS/MS) Loss of allyl group (-41 Da), loss of Cl (-35 Da), loss of F (-19 Da), and other benzene ring fragments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com

Detailed Research Findings: The FT-IR and Raman spectra of this compound would be dominated by absorptions corresponding to the aromatic ring, the allyl group, and the carbon-halogen bonds.

Aromatic Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

Allyl Group: The allyl group would show characteristic C-H stretching frequencies for both its sp² and sp³ hybridized carbons. The C=C double bond stretch is found around 1640 cm⁻¹. The =C-H out-of-plane bending (wagging) vibrations are particularly strong and appear in the 910-1000 cm⁻¹ range. rsc.org

Carbon-Halogen Bonds: The carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds have very distinct and strong absorption bands. C-F stretches are typically very intense and found in the 1100-1350 cm⁻¹ region. youtube.com The C-Cl stretch occurs at a lower frequency, generally in the 550-750 cm⁻¹ range. youtube.comresearchgate.net

Raman spectroscopy provides complementary information. While C-F bonds are strong in IR, they are often weaker in Raman. Conversely, the aromatic ring and C=C allyl stretches are typically strong in both. Femtosecond Raman coherence spectroscopy has been used to determine the precise rotational constants and bond lengths of related molecules like para-difluorobenzene. nih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Intensity
Aromatic C-HStretch3000 - 3100Medium-Weak
Alkene C-H (Allyl)Stretch3010 - 3095Medium
Alkane C-H (Allyl)Stretch2850 - 2960Medium
Aromatic C=CStretch1450 - 1600Medium-Strong
Alkene C=C (Allyl)Stretch~1640Medium
C-FStretch1100 - 1350Strong
C-ClStretch550 - 750Strong
=C-H (Allyl)Out-of-plane bend910 - 1000Strong

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been specifically reported, analysis of related structures like 1,2-difluorobenzene (B135520) and 1,3-difluorobenzene (B1663923) provides valuable insights. nih.govnih.gov

Detailed Research Findings: A single-crystal X-ray diffraction experiment on a suitable crystal of the title compound would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the substitution pattern on the benzene ring and reveal the conformation of the allyl group relative to the plane of the ring.

Studies on similar fluorinated aromatic compounds show that intermolecular interactions such as C-H···F hydrogen bonds and π-π stacking often dictate the crystal packing. researchgate.net The presence of the larger chlorine atom and the flexible allyl group would introduce additional steric and electronic factors influencing the solid-state architecture. The C-F bond length in such aromatic systems is typically around 1.34-1.35 Å. oup.com The crystal structure would provide an unambiguous determination of the compound's stereochemistry in the solid state.

Structural Parameter Expected Information from X-ray Crystallography
Unit Cell Dimensions a, b, c, α, β, γ defining the crystal lattice.
Space Group Describes the symmetry of the crystal packing.
Bond Lengths Precise measurement of C-C, C-H, C-F, and C-Cl bonds.
Bond Angles Angles between atoms, defining molecular geometry.
Torsion Angles Defines the conformation of the allyl group relative to the benzene ring.
Intermolecular Interactions Evidence of C-H···F, C-H···Cl, or π-π stacking interactions.

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are paramount for assessing the purity of this compound and for separating it from potential isomers generated during synthesis. teledynelabs.comresearchgate.netuhplcs.comnih.govresearchgate.net

HPLC is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive compounds. For halogenated aromatics, specialized stationary phases offer superior selectivity compared to standard C18 columns.

Detailed Research Findings: Pentafluorophenyl (PFP) stationary phases are particularly effective for separating positional isomers of halogenated compounds. uhplcs.comchromatographyonline.com The electron-withdrawing nature of the fluorinated rings on the PFP phase creates strong π-π interactions with the electron-rich aromatic ring of the analyte. uhplcs.comwelch-us.com This allows for enhanced resolution between isomers that may have very similar hydrophobicity and co-elute on a C18 column. Fluorinated stationary phases can also exhibit unique selectivity for fluorinated analytes, sometimes referred to as "fluorophilic" interactions. researchgate.net The combination of dipole-dipole, π-π, and hydrophobic interactions provides a powerful mechanism for resolving complex mixtures of fluoroarene isomers. chromforum.org

Stationary Phase Primary Interaction Mechanism Suitability for Isomer Separation
C18 (Octadecylsilane) Hydrophobic interactions.Moderate; may not resolve closely related isomers.
PFP (Pentafluorophenyl) π-π stacking, dipole-dipole, hydrophobic interactions.Excellent; highly effective for positional isomers of aromatic and halogenated compounds. uhplcs.comchromatographyonline.comwelch-us.com
Fluorinated Alkyl Phases Fluorophilic and hydrophobic interactions.Very Good; enhanced retention and selectivity for halogenated compounds. researchgate.net

Given its likely volatility, Gas Chromatography (GC) is an ideal method for the purity analysis of this compound. It is widely used for separating volatile halogenated organic compounds. nih.govnih.govacs.org

Detailed Research Findings: When coupled with a Flame Ionization Detector (FID), GC can provide high-precision quantitative data on the purity of a sample. When coupled with a Mass Spectrometer (GC-MS), it allows for the definitive identification of the main component and any impurities. The mass spectrum of the parent compound would show the characteristic molecular ion cluster and fragmentation patterns discussed in the LC-MS section.

The choice of capillary column is crucial. A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is often a good starting point for separating alkylbenzene derivatives and their halogenated counterparts. nih.gov For complex isomer mixtures, more polar columns, including those with ionic liquid stationary phases, can offer unique selectivity for aromatics. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) combines features of both gas and liquid chromatography and is particularly adept at separating complex mixtures of isomers, including chiral compounds. libretexts.org

Detailed Research Findings: SFC typically uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and has low viscosity and high diffusivity. waters.com These properties allow for fast, highly efficient separations with lower backpressure than HPLC. chromatographyonline.com For challenging separations of fluoroarene isomers, SFC can provide unique selectivity that is often orthogonal to that of HPLC and GC. researchgate.net The addition of small amounts of polar co-solvents (modifiers) like methanol or ethanol (B145695) can significantly alter the retention and selectivity. Chiral stationary phases can also be used in SFC to resolve enantiomers if a chiral center is present. SFC is a powerful tool for the high-throughput analysis and purification of isomeric compounds in research and industry. waters.com

Strategies for Isomer Separation and Resolution

The synthesis of substituted aromatic compounds such as this compound can often lead to the formation of various positional isomers. These isomers, which have the same molecular formula but differ in the arrangement of substituents on the benzene ring, possess nearly identical physical properties, making their separation a significant analytical challenge. escholarship.org Effective purification is crucial for ensuring the chemical integrity of the final product, particularly when it serves as an intermediate in the synthesis of pharmaceuticals or advanced materials where isomeric purity is paramount.

While specific documented separation strategies for this compound are not extensively available in published literature, the separation of structurally similar halogenated and substituted aromatic compounds provides a clear framework for the methodologies that would be applied. The primary strategies involve advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are chosen based on the volatility and polarity of the isomers.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for separating positional isomers of substituted benzenes. researchgate.netwalshmedicalmedia.com The choice between normal-phase and reversed-phase HPLC is critical and depends on the polarity of the isomers. For compounds like this compound and its potential positional isomers, reversed-phase HPLC (RP-HPLC) is often the method of choice. walshmedicalmedia.comrsc.org

The separation mechanism in RP-HPLC relies on the differential partitioning of the isomers between a nonpolar stationary phase (like C18 or a specialized phenyl column) and a polar mobile phase. rsc.org The subtle differences in the dipole moments and hydrophobicity among positional isomers influence their retention times, allowing for their resolution. For example, columns with phenyl-based stationary phases are known to offer enhanced selectivity for aromatic positional isomers due to π-π interactions. mtc-usa.com

Table 1: Representative RP-HPLC Conditions for Separation of Aromatic Positional Isomers This table illustrates typical parameters that could be adapted for the separation of isomers of this compound, based on methods used for similar compounds like dichlorobenzenes and fluorotoluenes. rsc.orgrsc.org

ParameterConditionPurpose
Column Phenyl-Hexyl, C18 (e.g., Inertsil-ODS-3)Provides selectivity for aromatic isomers through hydrophobic and π-π interactions.
Mobile Phase Acetonitrile/Water or Methanol/Water GradientThe organic modifier gradient is adjusted to optimize the resolution of closely eluting peaks.
Flow Rate 0.8 - 1.2 mL/minControls the speed of the separation and influences peak sharpness.
Temperature 25 - 40 °CAffects viscosity and partitioning kinetics, can be optimized to improve separation efficiency.
Detection UV at 230-270 nmAromatic rings provide strong UV absorbance for sensitive detection.

Gas Chromatography (GC): For volatile and thermally stable compounds, Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for both separation and identification. nih.govthermofisher.com The separation in GC is based on the boiling points of the analytes and their interaction with the stationary phase of the capillary column.

A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is commonly used for separating aromatic isomers. tdi-bi.com The high resolving power of modern capillary columns can often separate isomers with very close boiling points. The mass spectrometer detector provides definitive identification of the isomeric peaks based on their mass-to-charge ratio and fragmentation patterns. acs.orgyoutube.com

Table 2: Typical GC-MS Parameters for Isomer Analysis of Halogenated Benzenes These parameters are representative of methods used for analyzing halogenated aromatic compounds and would be a starting point for developing a method for this compound. nih.govtdi-bi.com

ParameterConditionPurpose
Column Capillary Column (e.g., HP-5MS, 30-60 m)High-efficiency column for resolving closely related volatile compounds.
Carrier Gas HeliumInert gas to carry the sample through the column.
Injection Mode Split/SplitlessSplitless mode is used for trace analysis to ensure maximum sample transfer to the column.
Oven Program Temperature Gradient (e.g., 50°C to 250°C)A programmed temperature ramp helps to separate compounds with a range of boiling points.
Detector Mass Spectrometer (MS)Provides mass data for positive identification of each separated isomer.
Ionization Mode Electron Impact (EI, 70 eV)Standard ionization mode that produces reproducible fragmentation patterns for library matching.

Advanced and Preparative Strategies

For challenging separations or when a high-purity isomer is required on a larger scale, more advanced techniques may be employed.

Metal-Organic Frameworks (MOFs): MOFs have emerged as a novel class of stationary phases for HPLC. escholarship.orgrsc.org Materials like MIL-53(Fe) have demonstrated exceptional performance in separating positional isomers of dichlorobenzene and chlorotoluene, suggesting their potential applicability for complex mixtures of halogenated allylbenzenes. rsc.orgrsc.org

Centrifugal Partition Chromatography (CPC): As a liquid-liquid chromatography technique, CPC avoids solid stationary phases, which can be advantageous for preventing irreversible adsorption and sample degradation. It is particularly useful for preparative-scale purification. rotachrom.com

Complexation and Crystallization: In some cases, isomers can be separated by selective complexation followed by crystallization. For instance, polyethylene (B3416737) glycol has been used to form a complex with 1,4-dichlorobenzene, allowing it to be separated from a mixture containing the 1,3-isomer via filtration. google.com A similar strategy could potentially be developed by screening complexing agents for the isomers of this compound.

Ultimately, the successful isolation of pure this compound from its synthetic mixture would likely involve a multi-step approach, combining an initial bulk purification method with a final high-resolution chromatographic step to achieve the desired level of isomeric purity.

Theoretical and Computational Studies on 5 Allyl 2 Chloro 1,3 Difluorobenzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Detailed quantum chemical calculations are essential for understanding the fundamental properties of a molecule. However, no specific studies employing these methods on 5-Allyl-2-chloro-1,3-difluorobenzene have been published.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic properties of molecules. A DFT analysis of this compound would provide valuable information, such as bond lengths, bond angles, and dihedral angles, as well as insights into the distribution and energies of its molecular orbitals (e.g., HOMO and LUMO). This information is crucial for predicting the molecule's reactivity and spectroscopic behavior. At present, no such data has been made available in the scientific literature.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for highly accurate predictions of molecular energies and spectroscopic properties. For this compound, these methods could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Such theoretical spectra are invaluable for interpreting experimental data and confirming the compound's structure. To date, no ab initio studies have been reported for this compound.

Mechanistic Insights from Computational Modeling

Computational modeling is a key tool for elucidating reaction mechanisms, including the identification of transition states and intermediates.

The study of potential reaction pathways involving this compound, such as isomerization of the allyl group or nucleophilic aromatic substitution, would require the computational location of the corresponding transition states. This analysis provides critical information about the energy barriers and feasibility of different reactions. No computational studies on the transition states of reactions involving this molecule have been published.

The regioselectivity and stereoselectivity of reactions are often governed by the relative stability of the reaction intermediates. Computational modeling can be used to calculate the energies of potential carbocations, radicals, or other intermediates that may form during reactions of this compound. This information is fundamental to understanding and predicting reaction outcomes. Currently, there is no published research on the stability of intermediates derived from this compound.

Analysis of Halogen Bonding and Intermolecular Interactions

The presence of chlorine and fluorine atoms on the benzene (B151609) ring of this compound suggests the potential for halogen bonding and other significant intermolecular interactions. These non-covalent interactions play a crucial role in determining the compound's physical properties, such as its melting and boiling points, as well as its behavior in condensed phases. A detailed analysis would involve mapping the electrostatic potential surface to identify regions of positive potential (σ-holes) on the halogen atoms, which are characteristic of halogen bond donors. However, no specific studies on the intermolecular interactions of this compound have been documented.

Molecular Dynamics Simulations (if applicable to reactivity or interactions)

While MD simulations would be a valuable tool to investigate aspects such as the rotational dynamics of the allyl group, the compound's interaction with solvents, or its potential binding to a catalytic surface, such research has not been documented in accessible databases. The absence of this specific data precludes any detailed discussion on the dynamic behavior, reactivity, or interaction profiles of this compound from an MD simulation perspective.

Future computational research may explore this area to provide a more complete understanding of the molecule's properties.

Applications As a Building Block in Complex Organic Synthesis

Role in the Synthesis of Fluorinated Heterocycles and Complex Scaffolds

The dual functionality of the allyl group and the reactive halogenated aromatic ring suggests that 5-Allyl-2-chloro-1,3-difluorobenzene could be a valuable precursor for synthesizing fluorinated heterocyclic compounds. The allyl group's double bond can undergo a variety of transformations, including but not limited to:

Cycloaddition Reactions: The alkene can participate in [3+2] or [4+2] cycloadditions to form five or six-membered rings, respectively.

Oxidative Cleavage: Cleavage of the double bond can yield a formyl or carboxylic acid group, which can then be used in condensation reactions to build heterocyclic systems.

Epoxidation and Ring-Opening: Conversion to an epoxide followed by nucleophilic ring-opening provides a route to functionalized acyclic chains that can be cyclized to form heterocycles like tetrahydrofurans or pyrrolidines.

The chloro and fluoro substituents on the benzene (B151609) ring can direct the regioselectivity of these reactions and can be retained in the final product to modulate its physicochemical properties.

Precursor for Advanced Polyfunctional Molecules and Derivatives

As a polyfunctional molecule itself, this compound is an ideal starting point for the synthesis of more complex derivatives. The distinct reactivity of the allyl group and the aromatic halogens allows for selective, stepwise modifications. For instance, the allyl group can be isomerized to a propenyl group, which can then undergo further reactions. The chloro- and fluoro- substituents can be targeted by nucleophilic aromatic substitution or participate in cross-coupling reactions, paving the way for the introduction of a wide array of other functional groups.

Strategies for Derivatization and Functionalization in Multi-Step Synthesis

The synthetic utility of this compound is underscored by the potential for selective functionalization in multi-step synthetic sequences. Key strategies could include:

Metal-Catalyzed Cross-Coupling: The chloro-substituent can be selectively targeted in palladium-catalyzed reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, leaving the more inert fluoro-substituents and the allyl group intact for subsequent transformations.

Allyl Group Manipulation: The allyl group can be modified through hydroboration-oxidation to yield an alcohol, or through Wacker oxidation to form a ketone, introducing new handles for further derivatization.

Nucleophilic Aromatic Substitution (SNA_r): Under specific conditions, one of the fluorine atoms, activated by the other electron-withdrawing groups, could be displaced by a nucleophile, allowing for the introduction of oxygen, nitrogen, or sulfur-containing moieties.

A hypothetical reaction sequence is presented in the table below, illustrating a potential multi-step synthesis starting from this building block.

StepReaction TypeReagentsPotential Product
1IsomerizationBase (e.g., KOH)2-chloro-1,3-difluoro-5-(prop-1-en-1-yl)benzene
2Suzuki CouplingArylboronic acid, Pd catalyst, Base2-Aryl-1,3-difluoro-5-(prop-1-en-1-yl)benzene
3Ozonolysis1. O₃; 2. Me₂S2-(2,6-Difluoro-4-arylphenyl)acetaldehyde

This table represents a theoretical pathway and has not been experimentally verified for this specific compound.

Contribution to the Development of Novel Synthetic Methodologies

While this compound has not yet been featured in the development of new synthetic methods, its unique structure makes it an interesting substrate for methodological studies. Research could focus on developing new catalysts or reaction conditions for the selective functionalization of its various reactive sites. For example, developing a catalytic system that can differentiate between the C-Cl and C-F bonds for cross-coupling, or a method for the enantioselective functionalization of the allyl group in the presence of the halogenated ring, would be of significant interest to the synthetic chemistry community.

Q & A

Q. What are the recommended synthetic routes for 5-Allyl-2-chloro-1,3-difluorobenzene, and how do reaction conditions influence yield?

Methodological Answer: A plausible synthesis starts with a halogenated benzene precursor (e.g., 1,3-difluorobenzene). Key steps include:

  • Chlorination : Electrophilic substitution at the 2-position using Cl2/FeCl3 under controlled temperature (0–5°C) to minimize over-halogenation .
  • Allylation : Introduce the allyl group via Friedel-Crafts alkylation or transition-metal-catalyzed coupling (e.g., Pd-mediated allylation). Evidence from analogous allyloxybenzene synthesis suggests allyl bromide or Grignard reagents in anhydrous THF at reflux (60–80°C) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or distillation (if volatile) to isolate the product. Yield optimization requires strict control of stoichiometry and inert atmospheres to prevent side reactions .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Methodological Answer:

  • <sup>19</sup>F NMR : Expect two distinct peaks for the 1,3-difluoro substituents (δ ≈ −110 to −120 ppm). The deshielding effect of chlorine may shift adjacent F signals slightly upfield .
  • <sup>1</sup>H NMR : Allyl protons appear as a multiplet (δ 5.0–6.0 ppm), with coupling constants (J = 10–17 Hz) confirming trans/cis configurations. Aromatic protons show splitting patterns consistent with 1,3-difluoro and 2-chloro substitution .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]<sup>+</sup> at m/z ≈ 188 (C9H7ClF2). Fragmentation peaks (e.g., loss of allyl group, m/z 147) validate substituent positions .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation; halogenated aromatics are volatile and toxic .
  • Protective Gear : Nitrile gloves and goggles to prevent skin/eye contact. Thermal degradation may release HF or Cl2 gases, requiring acid-resistant aprons .
  • Storage : Store in amber glass at 2–8°C under inert gas (Ar/N2) to prevent photodegradation or moisture absorption .

Advanced Research Questions

Q. How can regioselectivity challenges in allylation be addressed for this compound synthesis?

Methodological Answer:

  • Directing Groups : Use meta-directing groups (e.g., –F, –Cl) to steer allylation to the 5-position. Computational modeling (DFT) predicts electron density distribution to identify reactive sites .
  • Catalytic Control : Pd(0)/ligand systems (e.g., PPh3) enhance selectivity for allyl insertion at sterically accessible positions. Kinetic studies show higher yields with bulky ligands (e.g., PCy3) .
  • Competitive Experiments : Compare yields under varying catalysts (Pd vs. Cu) and solvents (polar vs. nonpolar). GC-MS monitors intermediates to optimize pathway selectivity .

Q. What strategies stabilize this compound against thermal or photolytic degradation?

Methodological Answer:

  • Additives : Incorporate radical scavengers (e.g., BHT) during storage to inhibit polymerization. UV-vis spectra show reduced degradation at λ > 300 nm with 0.1% BHT .
  • Encapsulation : Microencapsulation in cyclodextrins or silica matrices prolongs shelf life. TGA data indicate stability up to 150°C in silica hybrids vs. 80°C for free compound .
  • Kinetic Studies : Accelerated aging tests (40–60°C, 75% RH) quantify degradation rates. HPLC analysis identifies primary degradation products (e.g., dehalogenated derivatives) .

Q. How can contradictory data on reaction yields or spectral assignments be resolved?

Methodological Answer:

  • Reproducibility Checks : Standardize protocols (solvent purity, catalyst batch) across labs. Collaborative trials with NMR spiking (using <sup>13</sup>C-labeled analogs) validate peak assignments .
  • Data Mining : Cross-reference CAS registry entries (e.g., 38361-37-4 for 2-chloro-1,3-difluorobenzene) to compare reported melting points or spectra .
  • Error Analysis : Use statistical tools (e.g., RSD) to identify outliers in yield datasets. Contradictions in allylation efficiency may stem from uncontrolled moisture levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.